
Mercury, chloro(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, chloro(4-methoxyphenyl)-, also known as 4-Methoxyphenylmercury chloride, is an organomercury compound with the molecular formula C7H7ClHgO. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 4-methoxyphenyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, chloro(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Mercury, chloro(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state and forming different mercury species.
Complexation Reactions: The compound can form complexes with various ligands, which can modify its chemical and physical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Complexation Reactions: Ligands such as phosphines or amines are used to form complexes, often in the presence of a coordinating solvent.
Major Products Formed
Substitution Reactions: Products include various organomercury compounds with different functional groups.
Oxidation and Reduction Reactions: Products include different oxidation states of mercury, such as mercuric oxide or elemental mercury.
Complexation Reactions: Products include organomercury complexes with varying coordination environments.
Applications De Recherche Scientifique
Mercury, chloro(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use in antimicrobial and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Mercury, chloro(4-methoxyphenyl)- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of mercury for sulfur atoms, which are commonly found in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury chloride: Similar structure but lacks the methoxy group.
Methylmercury chloride: Contains a methyl group instead of the 4-methoxyphenyl group.
Ethylmercury chloride: Contains an ethyl group instead of the 4-methoxyphenyl group.
Uniqueness
Mercury, chloro(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from other organomercury compounds.
Propriétés
Numéro CAS |
3009-79-8 |
|---|---|
Formule moléculaire |
C7H7ClHgO |
Poids moléculaire |
343.17 g/mol |
Nom IUPAC |
chloro-(4-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |
Clé InChI |
ODCJBHXFAFFNEW-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
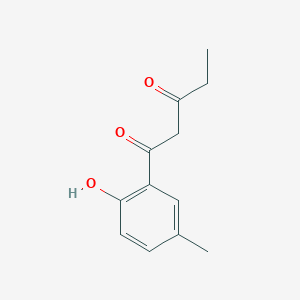
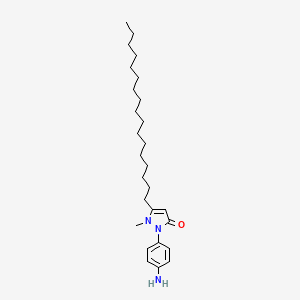
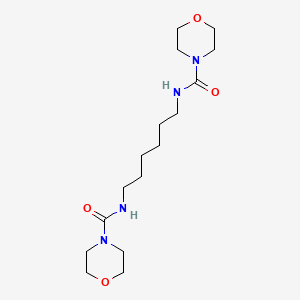



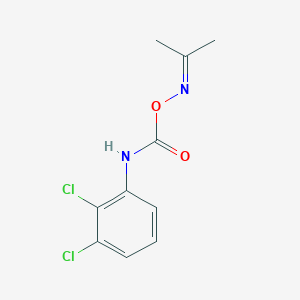
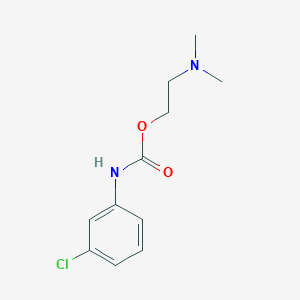
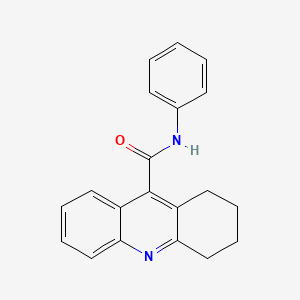
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)
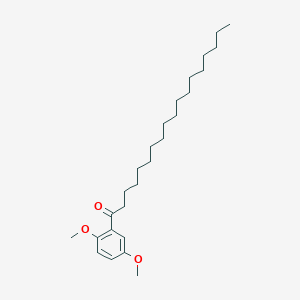
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)
